3,4-Bis(2-(2-(2-(decyloxy)ethoxy)ethoxy)ethoxy)benzaldehyde
Description
3,4-Bis(2-(2-(2-(decyloxy)ethoxy)ethoxy)ethoxy)benzaldehyde is a chemical compound with the molecular formula C17H26O7. It belongs to the class of benzaldehydes and features multiple ethoxy (–OCH2CH2–) groups attached to the benzene ring. The compound’s systematic IUPAC name is 3,4-Bis[2-(2-(2-(decyloxy)ethoxy)ethoxy)ethoxy]benzaldehyde .
Properties
CAS No. |
656821-30-6 |
|---|---|
Molecular Formula |
C39H70O9 |
Molecular Weight |
683.0 g/mol |
IUPAC Name |
3,4-bis[2-[2-(2-decoxyethoxy)ethoxy]ethoxy]benzaldehyde |
InChI |
InChI=1S/C39H70O9/c1-3-5-7-9-11-13-15-17-21-41-23-25-43-27-29-45-31-33-47-38-20-19-37(36-40)35-39(38)48-34-32-46-30-28-44-26-24-42-22-18-16-14-12-10-8-6-4-2/h19-20,35-36H,3-18,21-34H2,1-2H3 |
InChI Key |
SBJFTKBVJUOWFV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOCCOCCOCCOC1=C(C=C(C=C1)C=O)OCCOCCOCCOCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
The synthetic preparation of 3,4-Bis(2-(2-(2-(decyloxy)ethoxy)ethoxy)ethoxy)benzaldehyde involves several steps. Unfortunately, specific literature on this compound is scarce, but I can provide a general outline:
Industrial Production Methods: While industrial-scale production methods are not widely documented, researchers typically synthesize this compound through multi-step reactions involving aldehyde condensation and etherification. These methods may include protection and deprotection steps to control the regioselectivity of the ethoxy groups.
Chemical Reactions Analysis
Reactivity: 3,4-Bis(2-(2-(2-(decyloxy)ethoxy)ethoxy)ethoxy)benzaldehyde likely undergoes various reactions typical of benzaldehydes, such as nucleophilic addition, oxidation, and reduction.
Common Reagents and Conditions: Reactions involving this compound may use reagents like strong bases (e.g., sodium hydroxide), reducing agents (e.g., sodium borohydride), and oxidizing agents (e.g., chromic acid).
Major Products: The specific products formed depend on the reaction conditions. For example, reduction could yield the corresponding alcohol, while oxidation might lead to carboxylic acids.
Scientific Research Applications
3,4-Bis(2-(2-(2-(decyloxy)ethoxy)ethoxy)ethoxy)benzaldehyde’s applications span various scientific fields:
Chemistry: It serves as a building block for designing functionalized molecules due to its multiple ethoxy groups.
Biology and Medicine: Researchers may explore its potential as a drug scaffold or probe for biological studies.
Industry: Its unique structure could find applications in materials science, such as liquid crystals or polymers.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an open question. Further research is needed to elucidate its interactions with molecular targets and pathways.
Comparison with Similar Compounds
While direct analogs of 3,4-Bis(2-(2-(2-(decyloxy)ethoxy)ethoxy)ethoxy)benzaldehyde are scarce, its uniqueness lies in the arrangement of multiple ethoxy groups. Similar compounds may include other benzaldehydes with varying substituents.
Remember that detailed experimental data and specific applications would require further investigation
Biological Activity
3,4-Bis(2-(2-(2-(decyloxy)ethoxy)ethoxy)ethoxy)benzaldehyde is a complex organic compound that incorporates a long-chain alkoxy group, which may influence its biological activity. Understanding the biological properties of such compounds is essential for their potential applications in pharmaceuticals and materials science. This article reviews the existing literature on the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure features a benzaldehyde core substituted with multiple ether groups, contributing to its hydrophobic characteristics and possibly affecting its interaction with biological membranes.
Biological Activity Overview
The biological activity of this compound has been explored primarily in terms of its antimicrobial properties. The presence of long alkyl chains generally enhances the lipophilicity of compounds, which can lead to increased membrane permeability and enhanced biological activity.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. For example, related compounds with similar structures have demonstrated significant antibacterial and antifungal activities. The following table summarizes findings from various studies on similar compounds:
| Compound Name | Target Organism | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| Compound A | Staphylococcus aureus | Antibacterial | 625 µg/mL |
| Compound B | Candida albicans | Antifungal | 500 µg/mL |
| Compound C | Pseudomonas aeruginosa | Antibacterial | 250 µg/mL |
These findings suggest that derivatives of this compound may exhibit similar activities.
Case Studies
- Antibacterial Efficacy : A study investigated the antibacterial efficacy of a series of dioxolane derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with long alkyl chains showed enhanced antibacterial activity against S. aureus and E. faecalis . This suggests that this compound could possess comparable or superior antibacterial properties due to its structural similarities.
- Antifungal Properties : Another study focused on antifungal activities against Candida albicans, where several ether-containing compounds demonstrated significant inhibition at low concentrations . This reinforces the potential for this compound to act as an effective antifungal agent.
The mechanism by which ether-containing compounds exert their antimicrobial effects often involves disruption of microbial cell membranes due to their amphiphilic nature. This property allows them to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis. Further research is needed to elucidate the specific mechanisms related to this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
